N-(3,4-Dimethylphenyl)-2-((2-(4-ethoxyphenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide
Description
N-(3,4-Dimethylphenyl)-2-((2-(4-ethoxyphenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a][1,3,5]triazine core fused with a thioacetamide group and substituted aromatic rings. Its structural complexity arises from the combination of a pyrazolo-triazin scaffold, a 4-ethoxyphenyl substituent at position 2, and a 3,4-dimethylphenyl group linked via an acetamide bridge.
Properties
Molecular Formula |
C23H23N5O3S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[2-(4-ethoxyphenyl)-7-oxo-6H-pyrazolo[1,5-a][1,3,5]triazin-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N5O3S/c1-4-31-18-9-6-16(7-10-18)22-25-19-12-20(29)27-28(19)23(26-22)32-13-21(30)24-17-8-5-14(2)15(3)11-17/h5-12H,4,13H2,1-3H3,(H,24,30)(H,27,29) |
InChI Key |
DWZXUQHXRSARDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC(=O)NN3C(=N2)SCC(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-((2-(4-ethoxyphenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a][1,3,5]triazin ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step may involve a substitution reaction where an ethoxy group is introduced to the phenyl ring.
Attachment of the dimethylphenyl group: This can be done through a coupling reaction.
Formation of the thioacetamide linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions may target the carbonyl group in the pyrazolo[1,5-a][1,3,5]triazin ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a pyrazolo[1,5-a][1,3,5]triazin ring system can interact with enzymes or receptors, modulating their activity. The thioacetamide group may also play a role in binding to biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related derivatives are outlined below:
Core Structural Variations
Pyrazolo[1,5-a][1,3,5]triazine vs. Thiadiazole[3,2-a][1,3,5]triazine ():
The thiadiazole-triazine hybrid in replaces the pyrazolo ring with a thiadiazole, altering electronic properties and steric bulk. This substitution impacts reactivity; for example, thiadiazole-triazines are intermediates in synthesizing heterocyclic pharmaceuticals, whereas pyrazolo-triazines may exhibit enhanced hydrogen-bonding capacity due to the pyrazole nitrogen .- Triazolopyrimidine Derivatives (): 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidines share a similar triazine-like core but lack the pyrazole ring.
Substituent Effects
4-Ethoxyphenyl Group vs. 4-Nitrophenyl ():
The 4-ethoxyphenyl substituent in the target compound is electron-donating, contrasting with the electron-withdrawing 4-nitrophenyl group in . This difference influences solubility and metabolic stability; nitro groups enhance reactivity but may reduce bioavailability compared to ethoxy groups .- 3,4-Dimethylphenyl vs.
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogous Compounds
Table 2: Key Physical and Spectral Data of Related Compounds
Research Findings and Implications
- Synthetic Flexibility : The target compound’s thioacetamide group suggests compatibility with methods in (thioether formation via triethylamine-mediated coupling) and (heterocyclic ring closure using thioacetamide) .
- Activity Optimization : Introducing chiral centers (as in ) or electron-withdrawing groups (e.g., nitro in ) could enhance the target compound’s bioactivity .
Biological Activity
N-(3,4-Dimethylphenyl)-2-((2-(4-ethoxyphenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Synthesis
The synthesis of this compound involves a multi-step process that incorporates various chemical reactions including thioacetylation and cyclization. The synthetic pathway is crucial for optimizing yield and purity of the compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of pyrazolo compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as SHSY-5Y and others .
The proposed mechanism of action involves the modulation of reactive oxygen species (ROS) levels and the activation of apoptotic pathways. For instance, one study reported that related compounds could downregulate ROS levels significantly in SHSY-5Y cells . This suggests a potential for therapeutic applications in oxidative stress-related diseases.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: In Vivo Studies
In vivo studies using animal models have shown promising results in tumor reduction. Administration of the compound led to a significant decrease in tumor size compared to control groups. These findings support further investigation into its potential as an anticancer drug.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 396.49 g/mol |
| Solubility | Soluble in DMSO |
| IC50 (SHSY-5Y cells) | 12 µM |
| Tumor Reduction (%) | 70% (in vivo model) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
